
Dimethyl 6,7-dioxododecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6,7-dioxododecanedioate is an organic compound with the molecular formula C14H22O6 It is a dimethyl ester derivative of dodecanedioic acid, featuring two oxo groups at the 6th and 7th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6,7-dioxododecanedioate typically involves the esterification of dodecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:
Dodecanedioic acid+2MethanolAcid catalystDimethyl 6,7-dioxododecanedioate+2Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 6,7-dioxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Dodecanedioic acid derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Amides or alcohol derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 6,7-dioxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of metabolic pathways involving dicarboxylic acids.
Industry: Used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 6,7-dioxododecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release dodecanedioic acid, which can then participate in various biochemical pathways. The oxo groups may also play a role in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl dodecanedioate: Lacks the oxo groups at the 6th and 7th positions.
Dimethyl 1,10-decanedicarboxylate: A shorter chain analog with similar ester functionality.
Uniqueness
Dimethyl 6,7-dioxododecanedioate is unique due to the presence of oxo groups, which impart distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other dodecanedioate esters and enhances its utility in various applications.
Propiedades
Número CAS |
141340-70-7 |
|---|---|
Fórmula molecular |
C14H22O6 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
dimethyl 6,7-dioxododecanedioate |
InChI |
InChI=1S/C14H22O6/c1-19-13(17)9-5-3-7-11(15)12(16)8-4-6-10-14(18)20-2/h3-10H2,1-2H3 |
Clave InChI |
MNEQOEMKTVHVTA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC(=O)C(=O)CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


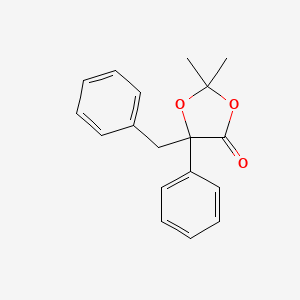
![N-[2-(2-Chlorophenoxy)ethyl]octan-1-amine](/img/structure/B14286367.png)
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
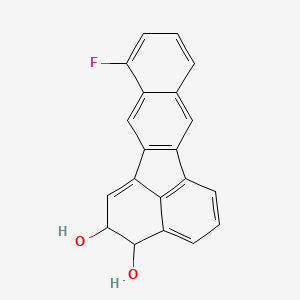

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
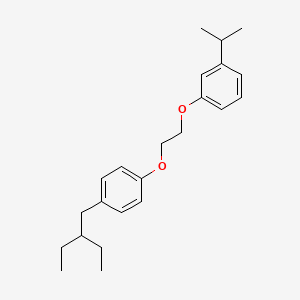

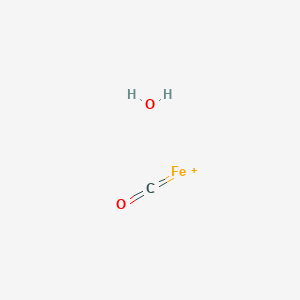
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
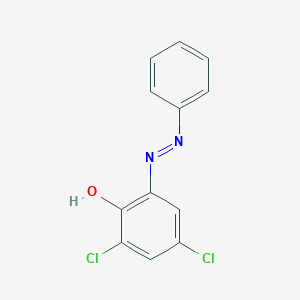
![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
